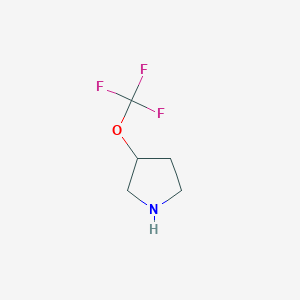

2-(1-Ethyl-4-piperidinyl)ethanol

Overview

Description

“2-(1-Ethyl-4-piperidinyl)ethanol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

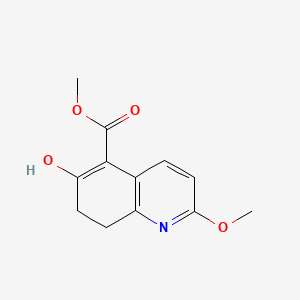

The molecular structure of “this compound” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular formula of C7H15NO .Chemical Reactions Analysis

Piperidines, including “this compound”, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Ethyl Glucuronide (EtG) in Hair for Alcohol Consumption Analysis

Ethyl glucuronide (EtG) is a stable, non-volatile, and hydrophilic metabolite of ethanol, utilized in scientific research for analyzing alcohol consumption. EtG's presence in keratinous matrices like hair and nails provides a means to study the relationship between alcohol levels and various pathological conditions. This method allows for the identification of different cut-offs related to various pathologies, aiding in a more accurate interpretation of alcohol consumption data and its impact on diseases such as liver and kidney dysfunctions and diabetes. Such analysis is crucial in both forensic and clinical contexts, offering insights into false positives or negatives in alcohol detection tests (Triolo et al., 2022).

Postmortem Analysis Using Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

Research on ethyl glucuronide (EtG) and ethyl sulfate (EtS) concentrations in postmortem specimens provides significant insights into the forensic toxicology analysis of alcohol consumption postmortem. The development of methods for determining these concentrations in biological samples like blood and urine, and the study of these ethanol biomarkers, contribute to understanding the extent of alcohol abuse. This research underscores the potential of these markers in forensic investigations, particularly in relation to ethanol intoxication and its timing relative to death (Alsayed et al., 2021).

Ethanol's Effects on Synaptic Function

The study of ethanol's effects on cellular molecular targets, especially its acute and chronic impacts on synaptic function, is another area of scientific research. Acute ethanol exposure modifies the function of proteins involved in synaptic transmission, whereas chronic exposure can have compensatory effects. These findings are integral to understanding ethanol's role in behavior, tolerance, dependence, and the drive to consume alcohol, providing a comprehensive view of ethanol's neural actions and potential targets for addressing alcohol-related disorders (Lovinger & Roberto, 2023).

Ethanol's Role in Hydrogen Production

In the realm of renewable energy, the reforming of bio-ethanol presents a promising method for hydrogen production. Research focusing on catalysts, operating conditions, and the use of ethanol as a renewable resource underscores the potential of ethanol reforming in hydrogen production. This approach aligns with efforts to transition towards more sustainable energy sources, demonstrating ethanol's utility beyond its pharmacological and toxicological implications (Ni et al., 2007).

Future Directions

Piperidines, including “2-(1-Ethyl-4-piperidinyl)ethanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Mechanism of Action

Target of Action

2-(1-Ethyl-4-piperidinyl)ethanol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different therapeutic applications . .

Mode of Action

Piperidine derivatives have been reported to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

properties

IUPAC Name |

2-(1-ethylpiperidin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAVRWJOPPIPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)

![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)

![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)

![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)